2-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine
Description
Structural Classification and Nomenclature of the 2-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine Scaffold
The chemical compound this compound is a bicyclic heterocyclic system. Structurally, it comprises a pyridine (B92270) ring substituted at the 2-position with a 2,5-dihydro-1H-pyrrole ring, also known as a 3-pyrroline (B95000) ring. The linkage is from the 3-position of the dihydropyrrole ring to the 2-position of the pyridine ring.
According to IUPAC nomenclature, the name "this compound" precisely describes its structure. The numbering of the pyridine ring follows standard conventions, with the nitrogen atom at position 1. The dihydro-1H-pyrrole ring is numbered starting from the nitrogen atom as position 1, and the prefix "2,5-dihydro" indicates the location of the two hydrogenated carbon atoms, resulting in a single double bond within the five-membered ring. The "-3-yl" suffix indicates that the connection to the pyridine ring is at the third position of the dihydropyrrole ring.
This compound can be broadly classified as a pyridyl-substituted dihydropyrrole. It belongs to the larger family of azaheterocycles, which are organic compounds containing at least one nitrogen atom in a heterocyclic ring.
Table 1: Structural and Chemical Identity of this compound and a Related Isomer
| Feature | This compound | 3-(2,3-dihydro-1H-pyrrol-5-yl)pyridine |
| Molecular Formula | C₉H₁₀N₂ | C₉H₁₀N₂ wikipedia.org |
| Molecular Weight | 146.19 g/mol | 146.19 g/mol wikipedia.org |
| IUPAC Name | This compound | 3-(2,3-dihydro-1H-pyrrol-5-yl)pyridine wikipedia.org |
| Synonyms | 2-(3-Pyrrolin-3-yl)pyridine | 2-(3-Pyridinyl)-2-pyrroline, Myosmine wikipedia.orgnist.gov |
| CAS Number | Not explicitly found | 532-12-7 nist.gov |
Note: Data for the closely related isomer is provided for comparative purposes due to the limited availability of specific data for this compound.
Significance of Dihydro-1H-pyrrole and Pyridine Motifs in Contemporary Chemical Research
The constituent heterocycles of this compound, namely dihydro-1H-pyrrole (pyrroline) and pyridine, are independently recognized as "privileged scaffolds" in medicinal chemistry. Their combination within a single molecule suggests a rich potential for biological activity and diverse applications in drug design.
The pyridine ring is a fundamental structural unit in a vast number of natural products, including vitamins like niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), as well as coenzymes such as NAD and NADP. researchgate.net In the realm of synthetic pharmaceuticals, the pyridine motif is a common feature in drugs with a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. researchgate.net The presence of a pyridine ring can significantly impact a molecule's pharmacological profile by enhancing its biochemical potency, improving metabolic stability, and increasing permeability. researchgate.net Pyridine derivatives are known to exhibit a broad spectrum of biological activities, making them a focal point of research in the quest for new therapeutic agents. nih.gov
The dihydro-1H-pyrrole (pyrroline) scaffold is also a key component of numerous biologically active compounds. Pyrrolidine-containing drugs, for instance, are used to treat a variety of conditions. chemsrc.com The pyrrole (B145914) ring itself is a building block for many natural and synthetic products with diverse pharmacological applications, including antibacterial, antifungal, antiviral, and anticancer activities. nist.gov The pyrrolinone moiety, a related structure, is found in several bioactive natural products and pharmaceuticals. acs.org
The hybridization of these two important pharmacophores in the form of pyridyl-dihydropyrrole systems creates a molecular architecture with significant potential for interacting with biological targets. The nitrogen atoms in both rings can act as hydrogen bond acceptors, while the N-H group in the dihydropyrrole ring can serve as a hydrogen bond donor, facilitating interactions with enzymes and receptors.
Overview of Prior Academic Investigations on Related Heterocyclic Systems
While specific research on this compound is not extensively documented in publicly available literature, a wealth of academic investigations has been conducted on closely related heterocyclic systems. These studies provide valuable insights into the synthesis, reactivity, and biological potential of this class of compounds.
Research into pyrrolopyridines , which are fused bicyclic systems of pyrrole and pyridine, is particularly relevant. These compounds exist in six isomeric forms and are found in various natural products with significant biological activity. nih.gov For example, derivatives of pyrrolo[3,4-c]pyridine have been explored for their analgesic and sedative properties, as well as their potential in treating diseases of the nervous and immune systems. nih.gov
The synthesis of substituted pyrroles and dihydropyrroles is a highly active area of research. Numerous synthetic methodologies have been developed to construct these heterocyclic rings with a variety of functional groups. For instance, rhodium-catalyzed hydroacylation reactions have been employed for the direct synthesis of highly substituted pyrroles and dihydropyrroles. nih.gov Other approaches include multicomponent reactions that allow for the efficient, one-pot synthesis of functionalized pyrrole derivatives. nih.gov
Investigations into pyridyl-substituted heterocycles are also widespread. Studies on N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and its metal complexes have demonstrated their potential as antimicrobial agents. nih.gov The synthesis and structural characterization of various pyridine-dicarboxamide derivatives have been undertaken to explore their supramolecular properties and potential applications in materials science. mdpi.com
These examples from the broader literature on related heterocyclic systems underscore the scientific interest in compounds that combine pyridine and pyrrole-like motifs. The synthetic strategies and biological findings from these studies provide a strong foundation for future research into the specific properties and potential applications of this compound.
Structure
3D Structure
Properties
CAS No. |
770649-01-9 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-(2,5-dihydro-1H-pyrrol-3-yl)pyridine |
InChI |
InChI=1S/C9H10N2/c1-2-5-11-9(3-1)8-4-6-10-7-8/h1-5,10H,6-7H2 |
InChI Key |
LTNXRYQFKLUIAU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(CN1)C2=CC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 2,5 Dihydro 1h Pyrrol 3 Yl Pyridine and Analogues
Established Synthetic Pathways to the Dihydro-1H-pyrrole Ring System
Established synthetic routes to the 2,5-dihydro-1H-pyrrole ring system can be broadly categorized into solid-phase and solution-phase methodologies. Solid-phase synthesis offers advantages in terms of purification and amenability to combinatorial library generation, while solution-phase reactions provide classical and versatile approaches for a wide range of substrates.
Solid-Phase Synthesis Approaches
Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the construction of heterocyclic libraries. The attachment of substrates to a solid support facilitates reaction work-up and purification, as excess reagents and by-products can be easily removed by washing. This approach is particularly well-suited for the generation of large numbers of compounds for biological screening.
A notable solid-phase strategy for the synthesis of 2,5-dihydro-1H-pyrroles involves the use of an organoselenium resin. This method leverages the unique reactivity of selenium electrophiles to induce cyclization of suitably functionalized precursors bound to the solid support.
One such approach utilizes a polystyrene-supported phenylselenyl bromide resin. The synthesis commences with the reaction of this resin with an allylic amine, followed by an intramolecular cyclization. Subsequent oxidation and elimination of the selenide (B1212193) from the resin releases the desired 2,5-dihydro-1H-pyrrole into solution. This traceless cleavage strategy is a key advantage of this methodology. A versatile combinatorial approach has been developed for the rapid synthesis of 2,5-dihydro-1H-pyrroles and other related heterocyclic libraries. nih.gov The synthetic strategy encompasses several key steps including electrophilic addition, dehydrohalogenation, and oxidation-elimination. nih.gov
In a related rhodium-catalyzed cascade reaction, allyl selenides can undergo a sequence of sigmatropic rearrangement and selenium-mediated radical cyclization to afford dihydropyrroles. researchgate.netsemanticscholar.org This process highlights the utility of organoselenium compounds in mediating complex cyclization cascades. semanticscholar.org
Table 1: Examples of Organoselenium Resin-Mediated Synthesis of Dihydropyrroles
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| Allylamine derivative on selenium resin | 1. Electrophilic addition 2. Intramolecular cyclization 3. H₂O₂, THF | Substituted 2,5-dihydro-1H-pyrrole | Not specified |
| Allyl selenide and triazole | Rh₂(OAc)₄, Toluene, 100 °C | Substituted dihydropyrrole | Good |
Data compiled from representative examples in the cited literature. Yields are as reported in the sources and may vary depending on the specific substrates used.
The solid-phase approach is particularly amenable to combinatorial synthesis, allowing for the rapid generation of libraries of 2,5-dihydro-1H-pyrrole analogues. nih.gov By varying the initial building blocks attached to the solid support, a diverse range of substituents can be introduced into the dihydropyrrole core. This "split-and-mix" strategy is a cornerstone of modern drug discovery, enabling the efficient exploration of chemical space. fortunepublish.com
A library of 2,5-disubstituted pyrrole (B145914) compounds has been successfully constructed using a combination of solid- and solution-phase synthesis techniques. nih.gov While focused on pyrroles, the principles of this library construction are directly applicable to dihydropyrrole synthesis. The use of solid-phase synthesis simplifies the purification process and is compatible with automated systems, which significantly increases the throughput of compound production. fortunepublish.com
The generation of such libraries is crucial for identifying novel compounds with desirable biological activities through high-throughput screening. fortunepublish.com The versatility of the synthetic strategy allows for the incorporation of a wide array of functional groups, leading to a comprehensive structure-activity relationship (SAR) study. nih.gov
Solution-Phase Cyclization Reactions
Solution-phase synthesis remains a fundamental and widely practiced approach for the preparation of 2,5-dihydro-1H-pyrroles. These methods offer great flexibility in terms of reaction scale and the ability to readily optimize reaction conditions.
Iron catalysis has gained prominence in organic synthesis due to the low cost, low toxicity, and environmental benignity of iron salts. Iron-catalyzed cyclization of alkynols represents an efficient method for the construction of various heterocyclic systems, including 2,5-dihydro-1H-pyrroles.
A method for the synthesis of 2,5-dihydro-1H-pyrrole organoselanyl derivatives involves the iron-catalyzed cyclization of alkynols with diorganyl diselenides. figshare.com This reaction proceeds under mild conditions and demonstrates the utility of iron catalysts in mediating complex transformations. While this specific example leads to an organoselanyl derivative, the core dihydropyrrole ring is efficiently formed. Further transformations can be envisaged to remove or modify the selanyl (B1231334) group.
Related iron-catalyzed cyclizations, such as the Conia-ene reaction of 2-alkynic 1,3-dicarbonyl compounds, showcase the broader applicability of iron catalysts in promoting cyclization reactions to form five-membered rings. nih.gov
Table 2: Iron-Catalyzed Synthesis of Dihydropyrrole Derivatives
| Substrate | Catalyst | Reagents | Product | Yield (%) |
| 4-pentyn-1-amine derivative | FeCl₃ | Diorganyl diselenide | 3-(Organoselanyl)-2,5-dihydro-1H-pyrrole derivative | Not specified |
This table represents a generalized reaction based on the principles described in the cited literature. Specific yields are dependent on the substrates and reaction conditions.
Sulfur ylides are versatile reagents in organic synthesis, known for their ability to form new carbon-carbon bonds. Base-induced intramolecular cyclization of sulfur ylides provides a unique pathway to functionalized pyrrolidinone structures, which are closely related to the dihydro-1H-pyrrole core.
An efficient protocol for the preparation of 5-hydroxy-1H-pyrrol-2(5H)-ones involves the base-induced intramolecular cyclization of a sulfur ylide. nih.gov The reaction proceeds through the generation of a sulfur ylide from a sulfonium (B1226848) salt, which then undergoes an intramolecular cyclization with a ketone carbonyl group. nih.gov Although this method yields a pyrrol-2-one, it demonstrates the principle of using sulfur ylides for the construction of the five-membered nitrogen-containing ring. Modifications to the starting material could potentially lead to the formation of 2,5-dihydro-1H-pyrroles.
The broader context of tandem cyclization reactions involving sulfur ylides highlights their utility in constructing various heterocyclic systems. rsc.org For instance, silver-catalyzed tandem cyclizations of sulfur ylides with terminal alkynes have been developed for the synthesis of vinylcyclopropanes, showcasing the diverse reactivity of these intermediates. rsc.org
Nucleophilic Ring Opening of Cyclic Sulfamidates
A significant strategy for the synthesis of substituted pyrrolines, including those that can be precursors to 2-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine analogues, involves the nucleophilic ring opening of cyclic sulfamidates. This method provides a powerful tool for the stereoselective introduction of functionalities. An efficient procedure for the preparation of ethers of 2-substituted 2-hydroxymethylpyrroline and 2-aminomethyl-3-pyrrolines utilizes the formation and subsequent nucleophilic ring opening of a cyclic sulfamidate as a key step. nih.gov This approach has been successfully employed in the synthesis of new analogues of biologically active compounds. nih.gov
The general approach involves the reaction of a suitable nucleophile with a cyclic sulfamidate derived from an amino alcohol. The regioselectivity of the ring opening is a critical aspect of this methodology, often influenced by the nature of the nucleophile and the substitution pattern of the sulfamidate.
Table 1: Examples of Nucleophilic Ring Opening of Cyclic Sulfamidates
| Starting Material | Nucleophile | Product | Reference |
| Cyclic sulfamidate of 2-(hydroxymethyl)pyrrolidine | Pyridin-3-ol | 3-((2,5-Dihydro-1H-pyrrol-2-yl)methoxy)pyridine | nih.gov |
| Cyclic sulfamidate of (S)-alaninol | Thiophenol | (S)-2-(Phenylthio)propan-1-amine |
This table is illustrative and provides a general representation of the reaction type.
Multicomponent Reaction Strategies for Pyrrole Derivatives
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. bohrium.comnih.gov Several MCRs have been developed for the synthesis of pyrrole and dihydropyrrole derivatives, offering a convergent and atom-economical approach. researchgate.netorientjchem.org
One such strategy involves the reaction of amines, dialkyl acetylenedicarboxylates, and phenacyl bromide in the presence of triphenylphosphine (B44618) and triethylamine, which provides an efficient route to N-substituted 2,5-dihydropyrrole derivatives in good yields. researchgate.net The reaction proceeds through a series of tandem reactions, showcasing the power of MCRs in generating molecular diversity.
Table 2: Multicomponent Synthesis of 2,5-Dihydropyrrole Derivatives
| Amine | Dialkyl Acetylenedicarboxylate | α-Haloketone | Product | Yield (%) | Reference |
| Aniline | Diethyl acetylenedicarboxylate | Phenacyl bromide | Diethyl 1-phenyl-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate | Good | researchgate.net |
| 4-Methoxyaniline | Dimethyl acetylenedicarboxylate | 2-Bromoacetophenone | Dimethyl 1-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate | Good | researchgate.net |
This table presents a generalized outcome of the described multicomponent reaction.
Propargyl Amine-Based Cyclizations
Propargyl amines are versatile building blocks in heterocyclic synthesis, and their cyclization reactions provide a direct route to various nitrogen-containing rings, including pyrroles and dihydropyrroles. researchgate.netnih.gov The cyclization can be promoted by various catalysts and reaction conditions, leading to different substitution patterns and levels of saturation in the final product.
For instance, the intramolecular cyclization of N-(3-butynyl)-sulfonamides, which can be derived from propargyl amines, has been achieved using catalysts like PdCl2 or AuCl to yield 2,3-dihydropyrroles. rsc.org This 5-endo-dig cyclization can be efficiently promoted by microwave-assisted heating, significantly reducing reaction times and improving yields. rsc.org
Synthetic Strategies for the Pyridine (B92270) Ring System and Its Derivatization in Hybrid Structures
The construction and functionalization of the pyridine ring are central to the synthesis of this compound and its analogues. Various classical and modern synthetic methods are employed to create this heterocyclic core and introduce the necessary substituents for linkage to the pyrroline (B1223166) moiety.
Cyclization Reactions for Pyridine Core Formation
The formation of the pyridine ring often relies on condensation and cyclization reactions of acyclic precursors. The Hantzsch dihydropyridine (B1217469) synthesis and the Bohlmann-Rahtz pyridine synthesis are two of the most well-established methods. nih.govnih.gov
The Hantzsch synthesis typically involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. nih.gov This multicomponent reaction first yields a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine.
The Bohlmann-Rahtz synthesis provides a route to substituted pyridines from the reaction of an enamine with an ethynyl (B1212043) ketone. nih.govyoungin.com The reaction proceeds through a Michael addition followed by a cyclodehydration step. youngin.com
A novel synthesis of 2,5-di-substituted pyridine derivatives has been developed via a ring opening and closing cascade (ROCC) mechanism, highlighting the continuous evolution of pyridine synthesis methodologies. researchgate.net
Metal-Catalyzed Coupling and Functionalization Approaches
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of pre-existing pyridine rings. nih.gov These reactions allow for the introduction of a wide range of substituents at specific positions of the pyridine nucleus, which is crucial for creating hybrid molecules.
Commonly employed cross-coupling reactions include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. researchgate.net These methods enable the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the connection of the pyridine ring to other molecular fragments, such as the 2,5-dihydropyrrole moiety. For instance, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction can be used to couple a boronic acid derivative of the pyrroline ring with a halogenated pyridine. The direct C-H functionalization of pyridines has also emerged as a powerful strategy, offering a more atom-economical approach to derivatization. nih.govnih.gov
Table 3: Examples of Metal-Catalyzed Functionalization of Pyridines
| Pyridine Derivative | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
| 3-Bromopyridine | (2,5-Dihydropyrrol-3-yl)boronic acid | Pd(PPh3)4, Na2CO3 | 3-(2,5-Dihydropyrrol-3-yl)pyridine | |
| Pyridine N-oxide | Alkyl bromide | Pd(OAc)2/dppf, Cs2CO3 | 2-Alkylpyridine | nih.gov |
| Isonicotinamide | 2-Methylthiophene | [RhCp*Cl2]2, AgSbF6, CsOPiv | 3-(Thiophen-2-yl)isonicotinamide | nih.gov |
This table provides illustrative examples of metal-catalyzed pyridine functionalization.
Microwave-Assisted Synthetic Protocols
Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates, improve yields, and enhance product purity. researchgate.net The synthesis of pyridines and dihydropyridines has significantly benefited from this technology.
Both the Hantzsch dihydropyridine synthesis and the Bohlmann-Rahtz pyridine synthesis can be performed efficiently under microwave irradiation. researchgate.netmdpi.comorganic-chemistry.org For example, a one-pot microwave-assisted Bohlmann-Rahtz procedure allows for the rapid synthesis of tri- or tetrasubstituted pyridines from an enamine and an alkynone, often with total regiochemical control. organic-chemistry.org Similarly, the Hantzsch synthesis of quinolinyl-dihydropyridines has been successfully carried out using a cesium-loaded boron nitride catalyst under microwave conditions. tandfonline.com The use of microwave heating in these classical reactions often leads to dramatically reduced reaction times, from hours to minutes, and can enable solvent-free conditions, aligning with the principles of green chemistry. nih.govresearchgate.net
Condensation Reactions in Pyridine Synthesis
The synthesis of the pyridine core, a fundamental component of the target scaffold, frequently relies on condensation reactions. These reactions are powerful tools for constructing the pyridine ring from simpler, acyclic precursors and are widely used to create a diverse range of functionalized pyridines. acsgcipr.org Generally, these methods involve the formation of carbon-carbon and carbon-nitrogen bonds through sequences of reactions such as Michael additions and aldol-type condensations, culminating in a cyclization and dehydration or oxidation step to yield the aromatic pyridine ring. acsgcipr.orgbaranlab.org
Two primary strategies dominate the landscape of pyridine synthesis via condensation: those that form a di- or tetrahydropyridine (B1245486) intermediate requiring a subsequent oxidation step, and those that directly yield the aromatic pyridine. acsgcipr.org The Hantzsch pyridine synthesis is a classic example of the former, involving the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester to produce a 1,4-dihydropyridine. organic-chemistry.org This intermediate must then be oxidized to furnish the final pyridine product. baranlab.org In contrast, methods like the Bohlmann–Rahtz pyridine synthesis provide the aromatic ring directly through an elimination/substitution mechanism. acsgcipr.org
The Chichibabin pyridine synthesis, first reported in 1924, is another cornerstone condensation reaction that can involve aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org While versatile and utilizing inexpensive precursors, this method often suffers from lower yields. wikipedia.org Modern advancements have introduced multicomponent reactions (MCRs) that build upon these classical foundations, often improving efficiency and atom economy by combining multiple steps into a single pot process. acsgcipr.org These reactions can be amenable to microwave heating or flow chemistry techniques to improve reaction times and yields. acsgcipr.org
Below is a comparative table of prominent condensation reactions used in pyridine synthesis.
Table 1: Comparison of Key Condensation Reactions for Pyridine Synthesis
| Reaction Name | Precursors | Intermediate | Key Features |
|---|---|---|---|
| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, Ammonia | 1,4-Dihydropyridine | Requires subsequent oxidation step to form the aromatic pyridine. organic-chemistry.org |
| Bohlmann-Rahtz Synthesis | Enamine, α,β-Unsaturated Ketone | Acyclic intermediate | Directly yields a substituted pyridine via cyclodehydration. acsgcipr.org |
| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone, Ammonia | Dihydropyridone | Forms a 2-pyridone derivative which can be further functionalized. acsgcipr.org |
| Chichibabin Synthesis | Aldehydes, Ketones, α,β-Unsaturated Carbonyls, Ammonia | Dihydropyridine | A general and versatile method, though yields can be moderate. wikipedia.org |
| Kröhnke Synthesis | α-Pyridinium methyl ketone salts, α,β-Unsaturated Carbonyls, Ammonium acetate (B1210297) | Acyclic intermediate | A [3+2+1] type condensation that offers good yields for a variety of substituents. baranlab.org |
Convergent and Divergent Synthetic Approaches to the this compound Scaffold
The construction of the this compound scaffold can be approached through both convergent and divergent synthetic strategies, offering flexibility in accessing the target molecule and its analogues.
A convergent synthesis involves the independent preparation of the key structural fragments—the pyridine ring and the 2,5-dihydro-1H-pyrrole ring—which are then coupled in a late-stage step. This approach is highly modular and allows for the rapid generation of analogues by varying either of the constituent rings. A prime example of this strategy is the use of a Suzuki-Miyaura cross-coupling reaction. In this method, a suitably functionalized pyridine, such as a halopyridine, is coupled with a 2,5-dihydro-1H-pyrrol-3-yl boronic acid derivative. researchgate.net The synthesis of N-substituted 3-pyrroline (B95000) boronic esters from primary amines has been described, providing a straightforward route to one of the key coupling partners. researchgate.net This convergent approach benefits from the commercial availability of a wide range of substituted halopyridines, enabling extensive exploration of the structure-activity relationship (SAR) of the pyridine portion of the molecule.
In contrast, a divergent synthesis begins with a common intermediate that can be selectively manipulated to produce a variety of different products. For the this compound scaffold, a divergent strategy might involve constructing a common precursor that contains both the nitrogen atom for the pyrroline and the necessary framework to build the pyridine ring. For example, a reaction manifold could be designed where a single starting material, under different catalytic conditions, leads to either the desired pyrrolopyridine scaffold or a related heterocyclic system. rsc.org Another divergent approach involves the functionalization of a pre-formed pyridine-containing substrate. A sequential two-step assembly protocol using pyridine-2-acetonitriles, arylglyoxals, and trimethylsilyl (B98337) cyanide (TMSCN) has been used to access different types of indolizines through processes like aldol (B89426) condensation–Michael addition–cycloisomerization. rsc.org A similar strategy could be envisioned where a common pyridine-based intermediate is divergently cyclized to form the attached dihydropyrrole ring with various substitutions.
Control of Chemo-, Regio-, and Stereoselectivity in Synthetic Transformations
Achieving high levels of chemo-, regio-, and stereoselectivity is critical in the synthesis of complex molecules like this compound to ensure the desired isomer is formed and to avoid difficult purification steps.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of this scaffold, a key challenge is the selective functionalization of either the pyridine or the dihydropyrrole ring. For instance, during cross-coupling reactions to form the scaffold, chemoselectivity is paramount. A route to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines relied on a chemoselective Suzuki–Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, leaving the C-4 chloro-substituent untouched for a subsequent Buchwald–Hartwig amination. nih.gov Catalyst control can also be a powerful tool for directing chemoselectivity. In one study, a dual reaction system was developed where α-diazo oxime ethers, in the presence of a Rh(II) catalyst, selectively formed pyridines, whereas an alternative catalyst promoted the formation of pyrroles from the same starting materials. rsc.org
Regioselectivity , the control of the position of bond formation, is crucial when functionalizing the pyridine ring. The pyridine ring is generally susceptible to nucleophilic attack, but the position of attack (C-2, C-4, or C-6) can be difficult to control. One effective strategy is the use of an N-activating group, such as an acyl or chloroformate group, on the pyridine nitrogen. This activation renders the ring more electrophilic and can direct the addition of organometallic nucleophiles, although mixtures of 1,2- and 1,4-addition products are often obtained. researchgate.netnih.gov The regioselectivity in these cases can be influenced by the nature of the activating group, the nucleophile, and the reaction conditions. researchgate.net
Stereoselectivity involves controlling the three-dimensional arrangement of atoms. For the this compound scaffold, stereocenters can be introduced on the dihydropyrrole ring. For example, if the pyrroline ring is formed via the addition of a nucleophile to an N-activated pyridinium (B92312) species, the stereochemical outcome of this addition must be controlled. nih.govsemanticscholar.org The development of stereoselective synthetic methods, potentially using chiral catalysts or auxiliaries, is essential for producing enantiomerically pure analogues, which is often a requirement for biologically active molecules. mdpi.comnih.gov
Reactivity and Chemical Transformations of 2 2,5 Dihydro 1h Pyrrol 3 Yl Pyridine
Ring Opening and Ring Closure Processes
The structural integrity of the dihydropyrrole ring in this scaffold can be manipulated under certain reaction conditions, leading to ring-opening and subsequent recyclization events. These transformations are powerful methods for converting the existing heterocyclic system into new ones.
Pyrrole (B145914) Ring Opening – Pyridine (B92270) Ring Closure Recyclizations (e.g., ANRORC-like Transformations)
While the direct ring transformation of 2-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine itself is not extensively documented, analogous systems undergo recyclization through mechanisms like the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) pathway. wikipedia.org This type of reaction is particularly known for nitrogen-containing heterocycles.
A notable example is the transformation of highly functionalized pyrrolinones. The reaction of 2-(5-aryl-2-oxo-1H-pyrrol-3(2H)-ylidene)malononitriles with amines proceeds via a pyrrole ring-opening and subsequent pyridine ring-closure to yield highly functionalized nicotinonitriles (derivatives of pyridine). researchgate.net This process demonstrates the susceptibility of the pyrrole ring to nucleophilic attack, leading to cleavage and rearrangement into a more stable six-membered aromatic pyridine ring. researchgate.net Although this example involves a pyrrolinone derivative, it establishes a precedent for the plausibility of such ANRORC-like transformations in the broader class of dihydropyrrole-containing compounds.
Functionalization Reactions of the Pyridine and Dihydro-1H-pyrrole Moieties
Both the pyridine and the dihydropyrrole rings offer opportunities for selective functionalization, allowing for the introduction of various substituents and the modulation of the molecule's properties.
The dihydropyrrole moiety is particularly amenable to functionalization at its C3 position. A key strategy involves the conversion of the 3-pyrroline (B95000) into a boronic ester derivative. These intermediates are highly valuable as they can readily participate in palladium-catalyzed cross-coupling reactions. For instance, N-substituted 3-pyrroline boronic esters undergo Suzuki-Miyaura coupling with a variety of aryl halides to produce 3-aryl-substituted pyrrolines in good yields. researchgate.net This method provides a robust route for introducing aryl groups, which are common substructures in pharmacologically active compounds.
Furthermore, C-H functionalization represents a modern and efficient approach to modify the scaffold. While methods for C-3 functionalization of saturated pyrrolidines are less common than for the C-2 position, palladium-catalyzed directed C(sp³)–H arylation has been successfully applied to proline derivatives to install aryl groups at the 3-position. acs.org Similar strategies could potentially be adapted for the 2,5-dihydro-1H-pyrrole system.
Electrophilic and Nucleophilic Substitution Reactions
The electronic nature of the two rings in this compound dictates their reactivity towards electrophiles and nucleophiles. The double bond within the 2,5-dihydro-1H-pyrrole ring has significant enamine character, making it electron-rich and thus highly susceptible to attack by electrophiles. This is the most probable site for reactions such as alkylation, acylation, or halogenation.
Conversely, the pyridine ring is an electron-deficient aromatic system. It is generally resistant to electrophilic aromatic substitution, which would require harsh conditions. However, it is activated towards nucleophilic aromatic substitution (SNAr), particularly if a leaving group (such as a halide) is present at the 2-, 4-, or 6-positions.
Oxidation and Reduction Chemistry
The oxidation state of the dihydropyrrole ring can be readily altered. The most common transformation is its oxidation to the corresponding aromatic pyrrole ring, which is thermodynamically favored due to the gain in aromatic stabilization. This aromatization can be achieved with a variety of oxidizing agents. For example, N-substituted 3-pyrroline boronic esters can be efficiently oxidized to their pyrrole counterparts using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or manganese dioxide (MnO₂). researchgate.net Similarly, polysubstituted 2,5-dihydropyrroles have been oxidized using chromium trioxide. organic-chemistry.org
Reduction of the scaffold can also be performed. The double bond in the dihydropyrrole ring can be reduced to yield the corresponding 2-(pyrrolidin-3-yl)pyridine derivative. This is typically accomplished via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The pyridine ring can also be reduced to a piperidine (B6355638) ring, but this generally requires more forcing conditions, such as higher pressures, higher temperatures, or more active catalysts like rhodium or ruthenium.
Strategies for Derivatization and Scaffold Modification
Several strategies exist for modifying the this compound scaffold to generate libraries of derivatives for various applications, such as drug discovery.
A primary strategy, as mentioned earlier, is the palladium-catalyzed cross-coupling of 3-pyrroline boronic esters. This allows for the introduction of a wide array of aryl and heteroaryl substituents. researchgate.net
Another powerful method is the palladium-catalyzed hydroarylation of the pyrroline (B1223166) double bond. This reaction, which has been demonstrated on N-alkyl pyrrolines, directly adds an aryl group across the double bond, leading to the formation of 3-aryl pyrrolidines. chemrxiv.org This one-step process efficiently increases molecular complexity and introduces sp³-rich character, which is often desirable in medicinal chemistry. chemrxiv.org
N-Functionalization of the dihydropyrrole nitrogen is also a straightforward approach. The secondary amine can be alkylated, acylated, or tosylated to introduce various functional groups, which can influence the molecule's steric and electronic properties as well as its biological activity.
Finally, if the dihydropyrrole ring bears other functional groups, these can be modified. For example, derivatives like 2-hydroxymethylpyrroline can be converted into ethers, providing another handle for diversification. nih.gov
The following table summarizes key derivatization reactions for the 3-pyrroline ring:
| Reaction Type | Reagents/Catalyst | Product Type | Reference |
| Suzuki-Miyaura Coupling | Aryl halide, Pd catalyst, Base | 3-Aryl-3-pyrroline | researchgate.net |
| Oxidation/Aromatization | DDQ or MnO₂ | 3-Pyrrole | researchgate.net |
| Hydroarylation | Aryl halide, Pd catalyst, Hydride source | 3-Aryl-pyrrolidine | chemrxiv.org |
| Reduction | H₂, Pd/C | 3-Pyrrolidine | (General) |
| N-Alkylation/Acylation | Alkyl halide/Acyl chloride, Base | N-Substituted-3-pyrroline | (General) |
Stability and Aromatization Studies of the Dihydro-1H-pyrrole Ring
The 2,5-dihydro-1H-pyrrole ring is a stable moiety but possesses a significant chemical driving force to aromatize into a pyrrole ring. The formation of the 6π-electron aromatic pyrrole system provides a substantial thermodynamic advantage.
This inherent tendency to aromatize is evident in its oxidation chemistry. The fact that mild oxidizing agents like MnO₂ or even air under certain conditions can promote the conversion of 3-pyrrolines to pyrroles underscores the stability gain associated with aromatization. researchgate.net Therefore, in designing synthetic routes or considering the long-term stability of compounds containing the this compound scaffold, the potential for oxidative aromatization of the dihydropyrrole ring must be taken into account. This transformation represents one of the key reactivity pathways for this heterocyclic system.
Advanced Spectroscopic and Structural Characterization of this compound
Following an extensive review of publicly available scientific literature, it has been determined that detailed experimental spectroscopic and crystallographic data specifically for the compound This compound are not available. Research and characterization data are abundant for its isomers, particularly the tobacco alkaloid Myosmine [3-(4,5-dihydro-3H-pyrrol-2-yl)pyridine], but not for the specific 2,3'-substituted isomer requested.
The strict requirement to focus solely on "this compound" and to include detailed, sourced research findings and data tables cannot be fulfilled without fabricating information, which would violate scientific accuracy.
Therefore, this article cannot be generated as requested. To provide a scientifically valid and accurate document, primary research involving the synthesis and subsequent characterization of this specific compound would be necessary to generate the data required for the outlined sections:
Advanced Spectroscopic and Structural Characterization of 2 2,5 Dihydro 1h Pyrrol 3 Yl Pyridine
X-ray Crystallography:Would depend on successfully growing a single crystal of the compound suitable for X-ray diffraction analysis to elucidate its solid-state structure.
Without access to these foundational experimental results, any attempt to write the requested article would be purely speculative and would not meet the required standards of accuracy and detail.
Spectroscopic Studies of Electronic Transitions and Environmental Effects (e.g., Solvatochromism)
Detailed research findings and data tables regarding the spectroscopic studies of electronic transitions and environmental effects, such as solvatochromism, for the specific compound 2-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine are not available in the currently accessible scientific literature based on extensive searches.
While studies on related pyridine (B92270) and pyrrole (B145914) derivatives often include analyses of their UV-Vis absorption and fluorescence spectra, and how these are influenced by solvent polarity, no such specific data has been published for this compound itself. The electronic transitions (such as π → π* and n → π*) and potential solvatochromic shifts are unique to a molecule's specific electronic structure, and therefore, data from analogous but structurally different compounds cannot be accurately extrapolated to represent the behavior of the title compound.
Further experimental investigation would be required to determine the absorption and emission properties of this compound and to characterize its response to different solvent environments. Such studies would typically involve:
UV-Visible Absorption Spectroscopy: To identify the wavelengths of maximum absorption (λmax) in a range of solvents with varying polarities. This would provide insight into the energies of the electronic transitions.
Fluorescence Spectroscopy: To measure the emission spectra and determine the fluorescence quantum yields and lifetimes in different solvents. This would reveal information about the excited state properties and deactivation pathways.
Solvatochromism Analysis: Plotting the absorption and emission maxima against solvent polarity parameters (like the Reichardt's dye parameter, ET(30)) to quantify the solvatochromic effect and understand the change in dipole moment upon electronic excitation.
Without such dedicated experimental studies, a scientifically accurate and detailed discussion on the electronic transitions and solvatochromism of this compound cannot be provided.
Computational and Theoretical Studies on 2 2,5 Dihydro 1h Pyrrol 3 Yl Pyridine
Mechanistic Pathway Elucidation through Computational Modeling
Transition State Analysis and Reaction Energetics
Theoretical Approaches to Structure-Property Relationships (excluding biological properties)
Theoretical and computational chemistry offer powerful methodologies for establishing quantitative structure-property relationships (QSPRs). These relationships are invaluable for predicting the physicochemical properties of new molecules without the need for extensive experimental synthesis and characterization. For 2-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine, theoretical approaches can be employed to understand and predict a range of non-biological properties.
One of the most common theoretical approaches involves the calculation of molecular descriptors using quantum chemical methods. These descriptors can then be correlated with experimentally determined properties. Key molecular descriptors relevant to non-biological properties include:
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO energy is related to the electron-donating ability of a molecule (ionization potential), while the LUMO energy relates to its electron-accepting ability (electron affinity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.
Dipole Moment: The calculated dipole moment provides insight into the polarity of the molecule, which is crucial for predicting its solubility in various solvents and its intermolecular interactions.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, thereby predicting how the molecule will interact with other chemical species.
Polarizability and Hyperpolarizability: These descriptors relate to the molecule's response to an external electric field and are important for predicting its optical properties, such as its refractive index and non-linear optical behavior.
By calculating these descriptors for this compound and its derivatives, it is possible to build theoretical models that relate specific structural features to observable properties. For example, the substitution pattern on the pyridine (B92270) or dihydropyrrole ring would be expected to significantly influence the HOMO-LUMO energies and the dipole moment.
The following interactive table presents a hypothetical set of calculated molecular descriptors for this compound, which would be foundational for developing structure-property relationships.
| Molecular Descriptor | Calculated Value | Computational Method | Predicted Property Correlation |
|---|---|---|---|
| HOMO Energy | -6.2 eV | DFT/B3LYP/6-31G(d) | Ionization Potential, Reactivity towards Electrophiles |
| LUMO Energy | -0.8 eV | DFT/B3LYP/6-31G(d) | Electron Affinity, Reactivity towards Nucleophiles |
| HOMO-LUMO Gap | 5.4 eV | DFT/B3LYP/6-31G(d) | Chemical Stability, Electronic Transitions |
| Dipole Moment | 2.5 Debye | DFT/B3LYP/6-31G(d) | Solubility, Intermolecular Forces |
These theoretical approaches, by providing a molecular-level understanding of the factors governing physical and chemical properties, can guide the rational design of new materials with tailored characteristics.
Mechanistic Investigations of Synthetic Transformations and Reactions Involving the Compound
Elucidation of Reaction Pathways and Identification of Key Intermediates
The synthesis of 2-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine would likely proceed through the formation of a dihydropyrrole ring with a pre-existing or subsequently introduced pyridine (B92270) moiety. Several general synthetic routes to substituted 2,5-dihydropyrroles offer insight into potential reaction pathways and intermediates.
One plausible approach is the rhodium-catalyzed hydroacylation of allylic amines . In this method, an appropriately substituted allylic amine and an aldehyde could be coupled to form a functionalized dihydropyrrole. springernature.com While not specifically detailing the synthesis of a pyridyl-substituted dihydropyrrole, the general mechanism suggests the formation of a rhodium-hydride species which undergoes migratory insertion with the alkyne. Subsequent reductive elimination would yield the product.
Another relevant pathway is the silver-catalyzed cyclization . For instance, a three-step, one-pot synthesis of N-tosyl-2-benzylidene-3,5-di-p-tolyl-2,5-dihydro-1H-pyrrole involves the reaction of a chalcone (B49325) derivative with lithium phenylacetylide, followed by substitution with tosylamide, and finally a silver-catalyzed 5-exo-dig cyclization. psu.edu This suggests that a suitably designed precursor containing a pyridine ring could undergo a similar silver-promoted cyclization to form the dihydropyrrole ring. The key intermediate in this pathway would be an allenic amine, which then undergoes cyclization.
A tandem Michael/cyclization sequence promoted by iodine has also been used to synthesize polysubstituted trans-2,3-dihydropyrroles from chalcones and β-enamine ketones. acs.org This methodology could potentially be adapted for the synthesis of the target compound, where the key step would be the intramolecular cyclization following a Michael addition.
Finally, a phosphine-catalyzed annulation of modified allylic ylides with imines can produce 3-pyrrolines. acs.org By selecting an imine derived from a pyridine aldehyde, this method could be a viable route. The reaction is proposed to proceed through a [3+2] cycloaddition mechanism.
Table 1: Plausible Intermediates in the Synthesis of this compound based on Analogous Reactions
| Proposed Reaction Pathway | Key Intermediate(s) |
| Rhodium-Catalyzed Hydroacylation | Rhodium-hydride species, metallacyclic intermediate |
| Silver-Catalyzed Cyclization | Allenic amine |
| Iodine-Promoted Michael/Cyclization | Enolate and iminium intermediates |
| Phosphine-Catalyzed [3+2] Annulation | Phosphonium ylide, zwitterionic intermediate |
It is important to note that the specific intermediates and the predominant reaction pathway would be highly dependent on the chosen starting materials and reaction conditions.
Role of Catalysts and Reagents in Directed Synthesis
The choice of catalysts and reagents is crucial in directing the synthesis towards the desired this compound product, influencing yield, regioselectivity, and stereoselectivity.
Rhodium Catalysts: In hydroacylation reactions for dihydropyrrole synthesis, rhodium(I) catalysts, particularly those with small bite-angle diphosphine ligands like bis(diphenylphosphino)methane (B1329430) (dppm), have been shown to be effective. springernature.com The ligand plays a critical role in controlling the regioselectivity of the hydroacylation step. The catalyst facilitates the key C-C bond formation and subsequent cyclization.
Silver Catalysts: Silver salts, such as silver acetate (B1210297) (AgOAc), have been employed to catalyze the 5-exo-dig cyclization of allenic amines to form dihydropyrroles. psu.edunih.gov The silver cation is believed to activate the allene (B1206475) moiety, facilitating the nucleophilic attack of the amine to form the five-membered ring.
Phosphine (B1218219) Ligands: In rhodium-catalyzed reactions, phosphine ligands are not merely spectators but play an active role in the catalytic cycle. nih.gov They can influence the electronic and steric environment of the metal center, thereby affecting the rate and selectivity of the reaction. For instance, in hydroformylation reactions, both the electronic and steric properties of phosphine ligands have been shown to impact the performance of rhodium catalysts. rsc.orgresearchgate.net
Iodine: As a reagent, molecular iodine can promote the tandem Michael/cyclization sequence for the synthesis of dihydropyrroles. acs.org It is thought to act as a Lewis acid to activate the substrates and facilitate the key bond-forming steps.
Table 2: Role of Catalysts and Reagents in Analogous Dihydropyrrole Syntheses
| Catalyst/Reagent | Reaction Type | Role |
| Rhodium(I) complexes | Hydroacylation | Catalyzes C-C bond formation and cyclization |
| Diphosphine ligands | Rhodium-catalyzed reactions | Control regioselectivity and reactivity |
| Silver Acetate (AgOAc) | Cyclization of allenic amines | Activates the allene for intramolecular attack |
| Molecular Iodine (I₂) | Michael/Cyclization | Promotes tandem reaction sequence |
The specific catalyst and reagent system for an efficient synthesis of this compound would need to be empirically determined and optimized.
Stereochemical Outcomes and Stereoselective Control in Reaction Mechanisms
The stereochemistry of the final product is a critical aspect of synthetic chemistry, particularly for biologically active molecules. In the context of this compound, if chiral centers are present, controlling the stereochemical outcome of the reaction is paramount.
While specific studies on the stereoselective synthesis of this exact compound are lacking, general principles from related reactions can be applied. For instance, in the synthesis of polysubstituted trans-2,3-dihydropyrroles via an iodine-promoted tandem Michael/cyclization sequence, a high degree of diastereoselectivity is observed, leading to the trans-isomer. acs.org This stereochemical outcome is likely controlled by thermodynamic factors in the cyclization step, where a trans-arrangement of bulky substituents is favored.
In rhodium-catalyzed asymmetric reactions, the use of chiral ligands is a common strategy to induce enantioselectivity. For example, chiral diene-ligated rhodium catalysts have been used for the dynamic kinetic asymmetric transformations of racemic tertiary allylic electrophiles. acs.org The chiral ligand creates a chiral environment around the metal center, leading to a preferential formation of one enantiomer over the other.
The stereochemical outcome of a reaction is often determined in the key bond-forming step. For example, in a silyl-Prins cyclization, the stereocontrol is explained by the preferential pseudoequatorial conformation of substituents in the chair-like transition state to minimize steric repulsion. nih.gov
For a potential stereoselective synthesis of this compound, the choice of a suitable chiral catalyst or auxiliary would be essential to control the formation of the desired stereoisomer.
Kinetic and Thermodynamic Considerations Governing Reactivity
The reactivity and the final product distribution in a chemical reaction are governed by both kinetic and thermodynamic factors. While specific kinetic and thermodynamic data for the synthesis of this compound are not available, general principles from related mechanistic studies can provide valuable insights.
Thermodynamic Control: In other cases, the reaction may be reversible, and the most stable product (the thermodynamically favored product) will predominate at equilibrium. The diastereoselectivity observed in some dihydropyrrole syntheses, favoring the trans-isomer, is an example of thermodynamic control. acs.org
Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for investigating the thermodynamics and kinetics of reaction pathways. For instance, DFT studies on rhodium(III)-catalyzed heterocycle synthesis have been used to elucidate the turnover-limiting step and the mechanism of reductive elimination. nih.gov Such studies could be applied to potential synthetic routes for this compound to predict the most favorable reaction pathway and to understand the factors governing its reactivity.
Applications in Advanced Materials Science
Integration into Liquid Crystalline Systems
A thorough review of scientific literature and chemical databases reveals a notable absence of published research on the integration of 2-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine into liquid crystalline systems. While pyridine (B92270) and its derivatives are known to be incorporated into the core structures of some liquid crystals, specific studies detailing the use of the 2-(2,5-Dihydro-1H-pyrrol-3-yl) moiety in this context are not currently available. The synthesis of liquid crystals containing a pyridine ring has been a subject of interest due to the unique properties these heterocyclic systems can impart, such as modified polarity and intermolecular interactions. However, the specific application of this compound in this area remains an unexplored field of study.
Exploration in Other Emerging Material Architectures
Similarly, there is a significant lack of documented exploration of this compound in other emerging material architectures, such as polymers, metal-organic frameworks (MOFs), or supramolecular assemblies. The scientific literature does not currently contain reports on the synthesis of polymers or other advanced materials where this compound is a constituent monomer or structural component. The potential for this compound to act as a ligand in coordination chemistry or as a building block for functional organic materials has not been realized in published research to date.
Design Principles for Material Properties through Structural Modification
While specific research on tailoring the material properties of this compound is not available, general design principles for modifying the properties of materials based on related pyridine and pyrrole (B145914) structures can be extrapolated. The functionalization of these heterocyclic rings is a common strategy to fine-tune the electronic, optical, and morphological characteristics of a material.
For instance, in the context of pyridine-containing materials, modifications can be made to influence key properties:
Electronic Properties: The introduction of electron-donating or electron-withdrawing groups onto the pyridine ring can alter the electron density of the system. This, in turn, can affect the material's conductivity, and optical properties such as absorption and emission wavelengths.
Intermolecular Interactions: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing the packing of molecules in the solid state. Modification of substituents on the ring can either enhance or hinder these interactions, thereby controlling the morphology and bulk properties of the material.
Solubility and Processability: The attachment of long alkyl or alkoxy chains to the core structure is a well-established method to improve the solubility of organic materials in common solvents. This is a crucial factor for the fabrication of thin films and other material forms from solution.
In the case of the 2,5-dihydro-1H-pyrrole (also known as a 3-pyrroline) moiety, its non-aromatic and partially saturated nature introduces a degree of conformational flexibility compared to a fully aromatic pyrrole ring. This structural feature could be exploited in the design of materials with specific three-dimensional architectures.
Due to the absence of specific research data for this compound in advanced materials science, no data tables with detailed research findings can be presented.
Coordination Chemistry and Ligand Design Incorporating the Pyridine Dihydro 1h Pyrrole Motif
Design Principles for Metal Complexation and Ligand Scaffolding
The design of ligands for specific metal complexation is a cornerstone of modern inorganic chemistry. For the pyridine-dihydro-1H-pyrrole scaffold, several key principles govern its interaction with metal ions:
Bidentate Coordination: The ligand is expected to act as a bidentate chelator, binding to a metal center through the nitrogen atom of the pyridine (B92270) ring and the imine-like nitrogen of the dihydro-pyrrole ring. This chelation forms a stable five-membered ring, a favored conformation in coordination chemistry.
Steric Control: The non-aromatic, puckered nature of the dihydro-pyrrole ring introduces a degree of steric bulk and conformational rigidity that can be exploited in ligand design. This steric hindrance can influence the coordination geometry around the metal center, potentially favoring specific geometries (e.g., distorted octahedral or square planar) and preventing the coordination of additional ligands. nih.gov
Hemilability: The dihydro-pyrrole nitrogen, being part of a partially saturated ring, may exhibit hemilabile behavior. This means it could potentially dissociate from the metal center reversibly, opening up a coordination site for substrate binding or catalytic activity. This property is highly desirable in the design of catalysts.
By modifying the substituents on the ligand scaffold, it is possible to create a family of ligands with systematically varied steric and electronic properties. This modular approach is fundamental to designing ligands for specific applications, from catalysis to selective metal ion separation.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with "2-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine" would likely follow established methodologies for the coordination of N-donor ligands to metal salts. A general synthetic route would involve the reaction of the ligand with a suitable metal precursor in an appropriate solvent.
General Synthetic Procedure:
A solution of the ligand in a solvent such as ethanol, methanol, or acetonitrile (B52724) would be added to a solution of the metal salt (e.g., chlorides, nitrates, or perchlorates of transition metals, lanthanides, or actinides). The reaction mixture would be stirred, possibly with gentle heating, to facilitate complex formation. The resulting metal complex may precipitate out of solution upon cooling or after the addition of a less-polar co-solvent.
The characterization of these newly synthesized complexes would employ a suite of spectroscopic and analytical techniques to elucidate their structure and properties:
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C-N bonds in the pyridine and dihydro-pyrrole rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to determine the structure of the complex in solution. Coordination to a paramagnetic metal center would lead to significant broadening and shifting of the ligand's NMR signals.
UV-Vis Spectroscopy: To study the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, which provide insights into the electronic structure of the complex.
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of the metal complex, providing precise information on bond lengths, bond angles, and the coordination geometry around the metal center.
Elemental Analysis: To confirm the empirical formula of the synthesized complex.
While specific experimental data for complexes of "this compound" are not available, the table below provides a hypothetical summary of expected characterization data for a representative transition metal complex, based on analogous systems.
| Technique | Expected Observations |
|---|---|
| IR Spectroscopy | Shift in ν(C=N) of pyridine and dihydro-pyrrole rings upon coordination. |
| ¹H NMR Spectroscopy | Downfield shift of pyridine and dihydro-pyrrole protons upon coordination to a diamagnetic metal. |
| UV-Vis Spectroscopy | Appearance of new charge-transfer bands in the visible region. |
| X-ray Crystallography | Confirmation of bidentate coordination and determination of coordination geometry. |
| Elemental Analysis | Agreement of experimental C, H, N percentages with calculated values for the proposed formula. |
Studies of Metal-Ligand Interactions and Complex Stability
The stability of metal complexes is a critical factor, particularly for applications such as metal ion separation. The stability of complexes formed with "this compound" would be influenced by several factors:
The nature of the metal ion: The stability of the complex will depend on the charge, size, and electronic configuration of the metal ion. According to the Hard and Soft Acids and Bases (HSAB) principle, the nitrogen donors of the ligand are considered borderline bases and would be expected to form stable complexes with borderline and soft metal acids. wikipedia.org
The chelate effect: The bidentate nature of the ligand leads to the formation of a stable five-membered chelate ring, which enhances the thermodynamic stability of the complex compared to analogous monodentate ligands.
The pH of the solution: The stability of the complex will be pH-dependent, as protonation of the nitrogen donor atoms would compete with metal ion coordination.
The stability constants of the metal complexes can be determined experimentally using techniques such as potentiometric titration, spectrophotometric titration, or isothermal titration calorimetry. These studies would provide quantitative data on the strength of the metal-ligand interaction.
Computational methods, such as Density Functional Theory (DFT), could also be employed to model the metal-ligand interactions and predict the stability of the complexes. DFT calculations can provide valuable insights into the geometry, electronic structure, and bonding of the complexes, complementing experimental findings.
Applications in Metal Ion Separation and Extraction (e.g., Actinide/Lanthanide Separation)
One of the most promising applications for N-donor ligands like "this compound" is in the selective separation of metal ions, particularly in the context of nuclear waste reprocessing. The separation of trivalent actinides (An³⁺) from lanthanides (Ln³⁺) is a significant challenge due to their similar ionic radii and chemical properties. unlv.edu
Ligands containing "soft" donor atoms like nitrogen have shown promise in selectively complexing the more covalently-bonding actinides over the more ionically-bonding lanthanides. unlv.edu The pyridine-dihydro-1H-pyrrole motif, with its two nitrogen donors, could exhibit selectivity for actinides.
The separation process would typically involve liquid-liquid extraction, where a solution of the ligand in an organic solvent is contacted with an acidic aqueous solution containing a mixture of actinide and lanthanide ions. The ligand would selectively complex with the actinide ions, transferring them to the organic phase and leaving the lanthanides in the aqueous phase.
The efficiency of the separation is quantified by the distribution ratio (D) and the separation factor (SF).
Distribution Ratio (D): The ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase.
Separation Factor (SF): The ratio of the distribution ratios of two different metal ions (e.g., SFAm/Eu = DAm / DEu). A high separation factor indicates a high degree of selectivity.
The table below presents hypothetical extraction data for the separation of Americium(III) and Europium(III) using "this compound," illustrating the potential of this ligand class.
| Metal Ion | Distribution Ratio (D) | Separation Factor (SFAm/Eu) |
|---|---|---|
| Am(III) | 15.2 | ~15 |
| Eu(III) | 1.0 |
Further research into the synthesis of this ligand and the systematic study of its coordination chemistry with a range of metal ions is warranted to fully explore its potential in various applications, from catalysis to advanced separation technologies.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Methodologies
Future research should prioritize the development of more efficient, cost-effective, and environmentally friendly methods for synthesizing the 2-(2,5-dihydro-1H-pyrrol-3-yl)pyridine core and its derivatives. Current synthetic routes can often be multi-step and may rely on harsh reagents.
Key areas for development include:
Green Chemistry Approaches : The application of green chemistry principles is crucial for sustainable synthesis. nih.gov This involves utilizing environmentally benign solvents, reducing waste, and employing catalysts that can be recycled. Future methodologies could explore one-pot multicomponent reactions, which increase efficiency by combining several synthetic steps without isolating intermediates. nih.gov Microwave-assisted and ultrasonic-assisted syntheses are other green techniques that could accelerate reaction times and improve yields. nih.gov
Catalytic Systems : There is significant scope for exploring novel catalytic systems. This includes the use of transition-metal catalysts for cross-coupling reactions to introduce substituents on the pyridine (B92270) or pyrroline (B1223166) rings. Furthermore, the development of asymmetric catalytic methods would be invaluable for producing enantiomerically pure derivatives, which is often critical for pharmacological applications.
Flow Chemistry : The implementation of continuous flow chemistry could offer significant advantages over traditional batch processing. Flow reactors can provide better control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and easier scalability.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Multicomponent Reactions | Increased atom economy, reduced waste, simplified procedures. | Design of new one-pot reactions combining pyridine and pyrroline precursors. |
| Green Catalysis | Use of recyclable catalysts (e.g., solid-supported catalysts), milder reaction conditions. | Exploration of biocatalysts or earth-abundant metal catalysts. |
| Microwave/Ultrasound | Rapid heating, shorter reaction times, potential for improved yields. | Optimization of reaction conditions for specific synthetic transformations. |
| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. | Adaptation of existing batch syntheses to continuous flow systems. |
Exploration of Undiscovered Reactivity and Transformation Pathways
The reactivity of this compound is not yet fully explored. The molecule contains several reactive sites, including the C=C double bond of the pyrroline ring, the secondary amine, and the pyridine ring, which can be targeted for various chemical transformations.
Future investigations should focus on:
C-H Functionalization : Direct C-H functionalization offers an atom-economical way to introduce new functional groups. nih.gov Research into selective C-H activation at different positions on both the pyridine and dihydropyrrole rings could lead to a diverse library of derivatives without the need for pre-functionalized starting materials. nih.gov
Cycloaddition Reactions : The electron-rich double bond in the 3-pyrroline (B95000) ring is a prime candidate for cycloaddition reactions, such as [3+2] or Diels-Alder reactions. These transformations would enable the construction of complex, fused polycyclic systems that are difficult to access through other means.
Ring-Opening and Ring-Closing Cascade Reactions : Investigating cascade reactions, where a series of intramolecular transformations occur in a single step, could lead to novel heterocyclic scaffolds. researchgate.net For instance, a Ring Opening and Closing Cascade (ROCC) mechanism could be designed to transform the initial structure into more complex molecular architectures. researchgate.net
Reactivity of the Pyrroline Nitrogen : The secondary amine of the pyrroline ring can be functionalized through N-alkylation, N-acylation, or N-arylation to modulate the compound's electronic and steric properties.
Advancement in Spectroscopic and Structural Characterization Techniques for Dynamic Processes
Understanding the three-dimensional structure and dynamic behavior of this compound and its derivatives is essential for rational drug design and materials development. While standard techniques like NMR and mass spectrometry are routine, advanced methods are needed to probe dynamic processes.
Future research could employ:
Advanced NMR Spectroscopy : Techniques such as 2D NMR (COSY, HSQC, HMBC) are standard, but more advanced methods like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide detailed information about spatial proximity and conformational preferences. In-situ NMR spectroscopy could be used to monitor reaction kinetics and identify transient intermediates.
Time-Resolved Spectroscopy : To study dynamic processes like conformational changes or intermolecular interactions, time-resolved fluorescence or infrared spectroscopy could be utilized. researchgate.net These techniques can provide insights into the behavior of these molecules on very short timescales.
Single-Crystal X-ray Diffraction : Obtaining crystal structures is the gold standard for unambiguous structural determination. Future efforts should focus on crystallizing new derivatives and their complexes with biological targets or other molecules to understand their solid-state packing and intermolecular interactions. researchgate.net
| Technique | Information Gained | Research Application |
| Advanced NMR (e.g., NOESY) | Conformational analysis, stereochemistry, intermolecular interactions. | Determining the 3D structure in solution and studying binding modes. |
| Time-Resolved Spectroscopy | Dynamic conformational changes, excited-state properties. | Understanding photo-physical properties for material applications. |
| X-ray Crystallography | Precise bond lengths, bond angles, and solid-state packing. | Unambiguous structure elucidation and analysis of non-covalent interactions. |
Leveraging Computational Chemistry for Rational Design and Prediction
Computational chemistry is a powerful tool for accelerating research by predicting molecular properties and guiding experimental work. For this compound, computational methods can be applied extensively.
Future directions include:
DFT Calculations : Density Functional Theory (DFT) can be used to calculate a wide range of properties, including optimized geometries, electronic structures, and spectroscopic parameters (e.g., NMR chemical shifts). researchgate.net This can aid in structure elucidation and in understanding the molecule's reactivity.
Molecular Docking and Dynamics : For medicinal chemistry applications, molecular docking can predict how derivatives of the compound might bind to specific biological targets, such as enzymes or receptors. researchgate.net Subsequent molecular dynamics (MD) simulations can then be used to study the stability of these interactions over time. researchgate.net
QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) studies can be performed once a library of compounds with measured biological activity is available. researchgate.net These models can identify key structural features that correlate with activity, guiding the design of more potent analogs. researchgate.net
Investigation into New Material Applications and Functionalization Strategies
The unique electronic and structural features of the this compound scaffold make it an interesting candidate for new materials.
Potential areas for future exploration are:
Coordination Polymers and Metal-Organic Frameworks (MOFs) : The pyridine nitrogen and the pyrroline nitrogen can act as ligands for metal ions. This could enable the synthesis of coordination polymers or MOFs with interesting catalytic, sensing, or gas storage properties.
Organic Electronics : Pyridine-containing compounds are used in organic electronics. By functionalizing the core structure, it may be possible to tune the electronic properties (e.g., HOMO/LUMO levels) to create new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Fluorinated Materials : Introducing fluorine atoms or perfluorinated groups onto the scaffold could lead to materials with enhanced thermal stability, chemical resistance, and unique hydrophobic properties, suitable for high-performance polymers or coatings. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
